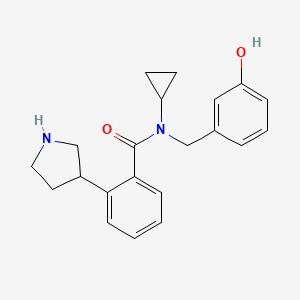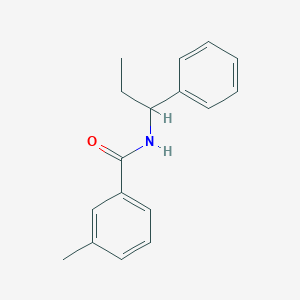
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone, also known as INOT, is a synthetic compound that has been widely used in scientific research for its unique properties. INOT is a nitric oxide donor, which means that it releases nitric oxide when it comes into contact with biological tissues. Nitric oxide is a key signaling molecule in the body that plays a role in many physiological processes, including vasodilation, neurotransmission, and immune function. INOT has been used to study the role of nitric oxide in these processes and to develop new therapies for a range of medical conditions.
Mécanisme D'action
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone releases nitric oxide when it comes into contact with biological tissues. Nitric oxide then activates a series of signaling pathways that regulate various physiological processes. For example, nitric oxide activates guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which regulates smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has a range of biochemical and physiological effects that have been studied extensively in scientific research. It has been shown to increase vasodilation and reduce platelet aggregation, which can help to prevent blood clots and reduce the risk of stroke and heart attack. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has also been shown to have anti-inflammatory effects, which can help to reduce the severity of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a potent nitric oxide donor, which means that it can be used at low concentrations to achieve significant biological effects. However, 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone also has some limitations. It can be difficult to control the release of nitric oxide from 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone, which can make it challenging to study the effects of nitric oxide on specific signaling pathways. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone. One area of interest is the development of new therapies for conditions such as hypertension, stroke, and cancer. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has shown promise as a potential treatment for these conditions, and further research is needed to determine its efficacy and safety. Another area of interest is the development of new nitric oxide donors that can be more precisely controlled and targeted to specific tissues and signaling pathways. This could lead to the development of more effective and targeted therapies for a range of medical conditions.
Méthodes De Synthèse
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of isonicotinic acid with 2,2,6,6-tetramethyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then treated with a nitrosating agent to form the nitric oxide donor group.
Applications De Recherche Scientifique
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has been used extensively in scientific research to study the role of nitric oxide in various physiological processes. It has been used to investigate the effects of nitric oxide on vascular tone, platelet aggregation, and immune function. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has also been used to develop new therapies for conditions such as hypertension, stroke, and cancer.
Propriétés
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)9-12(18)10-15(3,4)17(14)20-13(19)11-5-7-16-8-6-11/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMAHKREUHAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1OC(=O)C2=CC=NC=C2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)
![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)

![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5377928.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)
![phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone](/img/structure/B5377935.png)

![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)
![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)
![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)